molecular formula C8H11Cl2NO B1465232 5-chloro-2-methoxy-N-methylaniline hydrochloride CAS No. 1306606-86-9

5-chloro-2-methoxy-N-methylaniline hydrochloride

Cat. No. B1465232
M. Wt: 208.08 g/mol
InChI Key: AWAJEMZBRIDLLQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 1306606-86-9 . It is a powder at room temperature . The compound’s molecular weight is 208.09 . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 5-chloro-2-methoxy-N-methylaniline hydrochloride is 1S/C8H10ClNO.ClH/c1-10-7-5-6 (9)3-4-8 (7)11-2;/h3-5,10H,1-2H3;1H . This code provides a specific description of the structure of the molecule.


Physical And Chemical Properties Analysis

5-chloro-2-methoxy-N-methylaniline hydrochloride is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Biochemical Investigations and Metabolism

  • Research on the carcinogen 4-chloro-2-methylaniline, closely related to the specified compound, shows extensive binding to proteins, DNA, and RNA in rat liver, indicating potential toxicological and carcinogenic properties. Enzymatic activity leading to irreversible binding of radioactivity from labeled 4-chloro-2-methylaniline to macromolecules was present in microsomes from rat liver, with inducibility by phenobarbital. This highlights the importance of understanding the metabolic pathways and potential risks associated with similar compounds (Hill, Shih, & Struck, 1979).

Synthesis and Antimicrobial Screening

  • A study on the synthesis of novel benzo[a]phenothiazines and ribofuranosides, involving similar chloro-methoxy-aniline structures, demonstrated antimicrobial screening. This suggests applications in developing new antimicrobial agents and highlights the relevance of such compounds in synthetic chemistry and pharmacology (Kumar, Sharma, Garg, & Yadav, 2006).

Pharmacology and Behavior Studies

  • Although not directly related to the specific compound , studies on serotonin receptor agonists involving chloro- and methoxy-functional groups indicate potential applications in pharmacology, particularly in understanding and manipulating ingestive behavior and satiety in mice. This demonstrates how structurally related compounds can be of interest in neuroscience and pharmacological research (Hewitt, Lee, Dourish, & Clifton, 2002).

Environmental Chemistry

  • Research into the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes, including studies on compounds with chloro and methoxy groups, contributes to understanding the environmental and toxicological behavior of such compounds. This is crucial for assessing the safety and environmental impact of related chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Safety And Hazards

This compound is considered hazardous. It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-2-methoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-10-7-5-6(9)3-4-8(7)11-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAJEMZBRIDLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-methylaniline hydrochloride

CAS RN

1306606-86-9
Record name 5-chloro-2-methoxy-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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